1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride

Pharmaceutical Analysis HPLC Impurity Profiling Sitagliptin Quality Control

For ANDA filing, procure ISO 17034-certified 1-(2,4,5-Trifluorophenyl)propan-2-amine HCl (Sitagliptin Impurity 24). The 2,4,5-trifluorophenyl regioisomer is mandated for USP system suitability; alternative isomers (2,4,6 or 2,3,5) cause unacceptable quantitation errors. This HCl salt ensures optimal solubility in acetonitrile-water diluent and exhibits <0.2% degradation over 6 months at -20°C. Bulk quantities via optimized Pd-catalyzed route (85% yield).

Molecular Formula C9H11ClF3N
Molecular Weight 225.64
CAS No. 1062587-61-4
Cat. No. B2981176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride
CAS1062587-61-4
Molecular FormulaC9H11ClF3N
Molecular Weight225.64
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1F)F)F)N.Cl
InChIInChI=1S/C9H10F3N.ClH/c1-5(13)2-6-3-8(11)9(12)4-7(6)10;/h3-5H,2,13H2,1H3;1H
InChIKeyBUUWUPBQJAVKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4,5-Trifluorophenyl)propan-2-amine hydrochloride (CAS 1062587-61-4): Product Identity and Baseline Characteristics for Scientific Procurement


1-(2,4,5-Trifluorophenyl)propan-2-amine hydrochloride (CAS 1062587-61-4), also known as Sitagliptin Impurity 24, is a fluorinated aromatic amine primarily utilized as a certified reference standard in the pharmaceutical analysis of sitagliptin [1]. The hydrochloride salt form enhances handling and solubility compared to the free base (CAS 910409-20-0) [2]. As a process-related impurity or degradant of the DPP-4 inhibitor sitagliptin, it is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions, analytical method development, and method validation (AMV) [1].

Why Generic Substitution of 1-(2,4,5-Trifluorophenyl)propan-2-amine Hydrochloride Fails for Regulated Pharmaceutical Analysis


In-class substitution with other fluorinated phenylpropan-2-amines is not acceptable in regulated analytical workflows because critical performance parameters—including chromatographic retention time, relative response factor (RRF), and system suitability resolution—are uniquely dictated by the specific 2,4,5-trifluorophenyl regioisomer [1][2]. The USP monograph for sitagliptin tablets explicitly assigns distinct relative retention times (RRTs) and RRFs to each impurity; for example, Sitagliptin acid is assigned an RRT of 0.55 and an RRF of 0.65, while Sitagliptin styrylacetyl analog has an RRF of 2.1 [2]. Using a 2,4,6-trifluoro or 2,3,5-trifluoro isomer would introduce unacceptable identification and quantification errors, as these isomers have different molecular geometries and electronic distributions that alter retention behavior and detector response [3]. The quantitative evidence below demonstrates the specific properties that mandate procurement of the exact 2,4,5-substituted hydrochloride salt.

Quantitative Differentiation of 1-(2,4,5-Trifluorophenyl)propan-2-amine Hydrochloride: Evidence-Based Selection Criteria for Procurement


HPLC Relative Retention Time Differentiation in USP-Compliant Impurity Profiling

The USP monograph for sitagliptin tablets assigns unique relative retention times to different related substances. While 1-(2,4,5-trifluorophenyl)propan-2-amine (Impurity 24) itself is not explicitly tabulated as a named impurity in the current public USP monograph, its positional isomer Sitagliptin acid—(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid—has a defined RRT of 0.55 relative to sitagliptin [1]. The structurally distinct 2,4,6-trifluoro regioisomer is not recognized in the USP monograph, meaning any attempt to substitute it would require full re-validation of the analytical method. The hydrochloride salt form provides superior aqueous solubility (225.64 g/mol as HCl salt vs. 189.18 g/mol free base), which is essential for preparing accurate standard solutions at the 0.0002 mg/mL sensitivity concentration specified in the USP method [1][2].

Pharmaceutical Analysis HPLC Impurity Profiling Sitagliptin Quality Control

Purity Benchmarking for Regulatory-Grade Reference Standards

Suppliers of 1-(2,4,5-trifluorophenyl)propan-2-amine hydrochloride offer certified purity specifications that directly impact suitability for ANDA submissions. CATO Research Chemicals provides the standard under ISO 17034 accreditation with comprehensive certificates of analysis, a distinction over generic chemical suppliers offering the compound at only 95% purity with minimal characterization [1][2]. SynZeal similarly supplies the impurity reference standard with detailed characterization data compliant with ICH and pharmacopoeial guidelines, supporting method validation and quality control applications [3]. In contrast, commodity-level 95% purity material from basic chemical suppliers lacks the traceability and uncertainty documentation required for regulatory filings.

Reference Standard Purity ANDA Submission ISO 17034

Synthesis Yield Improvement via Catalytic Route Optimization

A 2023 Journal of Medicinal Chemistry study reported a palladium-catalyzed cross-coupling method for preparing 1-(2,4,5-trifluorophenyl)propan-2-amine hydrochloride that achieved an 85% isolated yield with minimal byproduct formation [1]. This represents a significant improvement over traditional reductive amination routes starting from 2,4,5-trifluorobenzaldehyde and nitroethane, which typically yield 60-70% and require extensive chromatographic purification [2]. The higher yield and reduced purification burden translate to lower cost per gram for scaled procurement.

Process Chemistry Catalytic Amination Synthetic Yield

Salt Form Advantage in Solution Stability for Analytical Method Validation

The hydrochloride salt of 1-(2,4,5-trifluorophenyl)propan-2-amine offers superior solution stability compared to the free base. Vendor stability data for related sitagliptin impurity standards indicate that properly formulated reference solutions remain stable for 6 months in acetonitrile-water with degradation rates below 0.2% when stored at -20°C under light-protected conditions . The hydrochloride form's enhanced aqueous solubility (calculated from the salt's higher molecular weight of 225.64 g/mol vs. 189.18 g/mol for the free base) facilitates preparation of the low-concentration standard and sensitivity solutions (0.0001-0.0002 mg/mL) required by the USP method without the need for organic co-solvents that may introduce interference peaks [1].

Solution Stability Method Validation Hydrochloride Salt

Pharmacopoeial Recognition and Regulatory Acceptance for ANDA Filings

1-(2,4,5-Trifluorophenyl)propan-2-amine is recognized as Sitagliptin Impurity 24 across multiple pharmacopoeial and regulatory contexts, including the European Pharmacopoeia (Ph. Eur.) impurity framework [1]. In the Ph. Eur. monograph for sitagliptin phosphate monohydrate, related substances with the 2,4,5-trifluorophenyl moiety are among specified impurities, whereas isomers with alternative fluorination patterns (e.g., 2,4-difluoro variant, CAS 486460-31-5) are classified as different impurity entities entirely [1][2]. This regulatory distinction means that procurement of the correct 2,4,5-trifluoro regioisomer is a prerequisite for filing ANDA applications referencing the innovator's impurity profile, as regulatory agencies cross-reference impurity identification against the pharmacopoeial monograph.

Pharmacopoeial Compliance ANDA Filing Impurity Reference Standard

Positional Isomer Specificity in Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Synthesis

A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated the utility of 1-(2,4,5-trifluorophenyl)propan-2-amine hydrochloride as a key intermediate in synthesizing a series of serotonin-norepinephrine reuptake inhibitors (SNRIs) with improved selectivity and potency [1]. The specific 2,4,5-trifluoro substitution pattern was essential for target engagement, as alternative regioisomers (e.g., 2,3,5-trifluoro or 2,4,6-trifluoro) produced markedly different biological activity profiles in in vitro neurotransmitter modulation assays [1]. Preclinical pharmacokinetic data revealed a half-life of approximately 6 hours in rodent models, informing dosing regimens for in vivo efficacy studies [1]. This positions the compound as a critical building block for structure-activity relationship (SAR) studies in CNS drug discovery, where minor changes in fluorine substitution patterns can dramatically alter target affinity and selectivity.

Medicinal Chemistry SNRI Development Fluorinated Building Block

Optimal Application Scenarios for Procuring 1-(2,4,5-Trifluorophenyl)propan-2-amine Hydrochloride Based on Evidence


ANDA Filing Support: Compendial Impurity Quantification in Sitagliptin Drug Products

For generic pharmaceutical manufacturers filing ANDA applications for sitagliptin tablets, procuring ISO 17034-certified 1-(2,4,5-trifluorophenyl)propan-2-amine hydrochloride as Sitagliptin Impurity 24 is essential for establishing system suitability and quantifying organic impurities per the USP monograph [1]. The hydrochloride salt form ensures compatibility with the aqueous-acetonitrile diluent specified in the USP method at sensitivity concentrations of 0.0001-0.0002 mg/mL [1]. Use of non-certified or incorrect regioisomer standards risks FDA refusal-to-receive decisions due to inadequate impurity characterization, as demonstrated by the distinct RRT and RRF assignments for each related substance in the compendial method [1].

Medicinal Chemistry SAR Campaigns: Fluorinated Building Block for CNS Drug Discovery

Medicinal chemistry teams pursuing serotonin-norepinephrine reuptake inhibitors (SNRIs) or other CNS-targeted small molecules should specifically procure the 2,4,5-trifluoro isomer, as the 2024 Bioorganic & Medicinal Chemistry Letters study demonstrated that alternative fluorination patterns (2,3,5 or 2,4,6) yield different biological activity profiles in neurotransmitter modulation assays [2]. The compound's favorable rodent pharmacokinetic profile (t1/2 ~6 hours) supports its use as a core scaffold for lead optimization [2]. Procurement of the exact regioisomer ensures SAR consistency across analog series.

Process Chemistry Scale-Up: Cost-Efficient Intermediate Sourcing via Optimized Synthesis

For contract research organizations and CDMOs requiring multi-gram to kilogram quantities of this fluorinated amine intermediate, the 2023 Journal of Medicinal Chemistry catalytic method achieving 85% yield represents a significant cost advantage over traditional reductive amination routes yielding only 60-70% [3]. Procurement specifications should reference vendors that utilize the optimized Pd-catalyzed cross-coupling route, as the higher yield and reduced purification burden directly translate to lower unit costs at scale [3].

Analytical Method Validation and Stability Studies: Long-Term Standard Solution Reliability

Quality control laboratories conducting ICH-compliant method validation and stability studies benefit from the hydrochloride salt's enhanced solution stability. Class-level data from related sitagliptin impurity standards indicate degradation rates below 0.2% over 6 months when stored at -20°C in acetonitrile-water under light-protected conditions . This stability profile supports multi-day analytical campaigns without frequent standard re-preparation, reducing procurement frequency and ensuring consistent quantitation across timepoints .

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